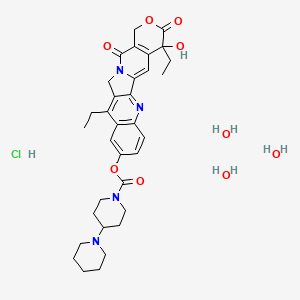

Irinotecan trihydrate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEAIHJJLUAXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45ClN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives in Topoisomerase I Inhibitor Development

The journey to harnessing topoisomerase I as a therapeutic target began with the discovery of camptothecin (B557342) in the 1950s from the Chinese tree, Camptotheca acuminata. nih.govportico.org While camptothecin demonstrated significant antitumor activity, its clinical development was hampered by poor water solubility and unpredictable toxicity. portico.orgcancernetwork.com A critical breakthrough occurred in 1985 when researchers identified DNA topoisomerase I as the specific cellular target of camptothecin. wikipedia.orgresearchgate.net This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks. cancernetwork.comdrugbank.com Camptothecin and its analogues exert their cytotoxic effects by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. nih.govcancernetwork.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks when the replication fork collides with this complex, ultimately triggering cell death. cancernetwork.comdrugbank.com

This newfound understanding of the mechanism of action reinvigorated the pursuit of camptothecin analogues with improved pharmacological properties. The primary goals were to enhance water solubility, increase therapeutic efficacy, and mitigate the severe side effects observed with the parent compound. cancernetwork.com This led to the synthesis of numerous derivatives, with topotecan (B1662842) and irinotecan (B1672180) emerging as the most successful. nih.govgibsononcology.com These semisynthetic analogues offered better water solubility and a more manageable toxicity profile, paving the way for their extensive preclinical and clinical evaluation. cancernetwork.comcancernetwork.com The development of these agents underscored the principle that modifying the chemical structure of a lead compound could yield derivatives with superior therapeutic potential.

Molecular Mechanism of Action and Cellular Biology Research

UGT1A1 Allelic Research and Enzyme Activity Modulation

The gene encoding UGT1A1 is highly polymorphic, and several allelic variants have been identified that are associated with reduced enzyme activity. nih.govwalshmedicalmedia.com The most extensively studied polymorphism is the UGT1A128 allele, which is characterized by an additional TA repeat in the promoter region of the gene. nih.govnih.gov This variation leads to reduced UGT1A1 expression and, consequently, decreased glucuronidation of SN-38. nih.gov Preclinical and clinical studies have demonstrated that individuals homozygous for the UGT1A128 allele (genotype 7/7) have a significantly impaired capacity for SN-38 glucuronidation, leading to higher systemic exposure to the active metabolite. nih.govnih.gov Another variant, UGT1A1*6, which is more prevalent in Asian populations, has also been linked to decreased enzyme function and increased risk of irinotecan-related toxicities. nih.govwalshmedicalmedia.com In vitro studies using human liver microsomes have shown a clear correlation between the number of TA repeats in the UGT1A1 promoter and the rate of SN-38 glucuronidation, with activity decreasing as the number of repeats increases. nih.gov

Impact of Genetic Factors on SN-38 Disposition in Experimental Systems

The influence of genetic polymorphisms on SN-38 disposition has been investigated in various experimental systems. Studies in pediatric patients have shown that those with the UGT1A1 7/7 genotype tend to have higher plasma concentrations of SN-38 and lower SN-38G/SN-38 ratios, indicative of reduced glucuronidation. ascopubs.org Furthermore, the co-occurrence of different UGT1A1 variants, such as being heterozygous for both UGT1A128 and UGT1A16, has been shown to significantly alter the disposition of irinotecan (B1672180) and increase susceptibility to its effects. ascopubs.org These findings from experimental systems underscore the critical role of genetic factors in determining the metabolic fate of SN-38 and the resulting interpatient variability in drug response. nih.gov

Transporter Mediated Cellular Efflux and Uptake Mechanisms

ATP-Binding Cassette (ABC) Transporters (ABCG2, P-gp, BCRP, MRP1, MRP2) in Efflux Research

The cellular efflux of irinotecan and its metabolites is significantly mediated by ATP-Binding Cassette (ABC) transporters, a superfamily of membrane proteins that actively pump substrates out of cells. youtube.com Key members of this family, including ABCG2 (Breast Cancer Resistance Protein or BCRP), P-glycoprotein (P-gp or ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), and Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2), play crucial roles in the disposition of and resistance to irinotecan. nih.govmdpi.com

ABCG2 (BCRP): Research has firmly established that ABCG2 is a primary transporter involved in the efflux of both irinotecan and its more potent active metabolite, SN-38. researchgate.netmdpi.com Overexpression of ABCG2 has been directly linked to resistance to SN-38 in colorectal cancer cell lines. nih.gov Studies have demonstrated that increased ABCG2 expression leads to enhanced drug efflux from resistant cells, a process that can be reversed by ABCG2 inhibitors. nih.gov Furthermore, clinical observations have shown higher ABCG2 mRNA levels in hepatic metastases after irinotecan-based chemotherapy, suggesting a role for this transporter in the development of clinical irinotecan resistance. nih.gov Both irinotecan and SN-38 are confirmed substrates for ABCG2. mdpi.com

P-glycoprotein (P-gp): P-glycoprotein is another critical efflux pump that transports both the lactone and carboxylate forms of irinotecan and SN-38. nih.gov In vivo studies using mice lacking P-gp (Mdr1a/b−/−) have shown a 1.6-fold higher plasma exposure to both irinotecan lactone and SN-38 lactone compared to wild-type mice, indicating a significant role for P-gp in their systemic clearance. nih.gov The use of P-gp inhibitors has been shown to increase the bioavailability of irinotecan and decrease the biliary excretion of both irinotecan and SN-38. nih.govresearchgate.net

MRP1 and MRP2: Multidrug Resistance-Associated Proteins 1 and 2 also contribute to the efflux of irinotecan and its metabolites. nih.govnih.gov MRP1 is known to transport a wide range of substrates, including irinotecan. nih.gov MRP2, also known as the canalicular multispecific organic anion transporter (cMOAT), is involved in the biliary excretion of irinotecan metabolites, particularly SN-38 and its glucuronide conjugate (SN-38G). researchgate.netresearchgate.net Vesicular transport assays have confirmed that irinotecan, SN-38, and SN-38G are actively transported by MRP2. nih.gov

The following table summarizes the involvement of these key ABC transporters in the efflux of irinotecan and its metabolites.

| Transporter | Substrates | Key Research Findings |

| ABCG2 (BCRP) | Irinotecan, SN-38 | Overexpression is linked to SN-38 resistance in colorectal cancer. nih.gov Higher ABCG2 mRNA levels are observed in metastases after irinotecan therapy. nih.gov |

| P-glycoprotein (P-gp) | Irinotecan (lactone and carboxylate), SN-38 (lactone and carboxylate) | Plays a significant role in the systemic clearance of irinotecan and SN-38. nih.gov P-gp inhibitors increase irinotecan bioavailability. nih.govresearchgate.net |

| MRP1 | Irinotecan | Contributes to the efflux of irinotecan. nih.gov |

| MRP2 | Irinotecan, SN-38, SN-38G | Mediates the biliary excretion of irinotecan metabolites. researchgate.netresearchgate.net Vesicular transport assays confirm active transport. nih.gov |

Role of Transporter Expression in Cellular Accumulation Studies

The expression levels of ABC transporters are inversely correlated with the intracellular accumulation of irinotecan and its active metabolite, SN-38, thereby influencing the drug's efficacy. nih.govnih.gov

Studies on colorectal cancer cell lines resistant to SN-38 have revealed that the development of resistance is often associated with a marked decrease in the intracellular accumulation of SN-38. nih.gov This reduced accumulation is directly linked to the overexpression of ABCG2. nih.gov In clones of the HCT116 human colon carcinoma cell line that were made resistant to SN-38, the highest level of resistance correlated with an amplification of the ABCG2 gene and a subsequent decrease in intracellular SN-38 levels. nih.gov Inhibition of ABCG2 function in these resistant cells restores the intracellular accumulation of the drug, confirming the transporter's direct role in this process. nih.gov

Similarly, the expression of P-glycoprotein impacts the cellular accumulation and, consequently, the cytotoxicity of irinotecan and SN-38. In Caco-2 cells, which express significant levels of P-gp, both forms of irinotecan and SN-38 are actively transported out of the cells. researchgate.net The use of P-gp inhibitors can enhance the intracellular concentration of these compounds. nih.govcancer.gov For instance, in mice lacking P-gp, the plasma concentrations of irinotecan and SN-38 are significantly higher, indicating reduced efflux and consequently greater systemic accumulation. nih.gov

Genetic variations in the genes encoding these transporters can also influence their expression and function, leading to interindividual differences in drug accumulation and response. nih.govnih.gov For example, certain single nucleotide polymorphisms (SNPs) in the ABCB1 (P-gp) and ABCC1 (MRP1) genes have been associated with increased exposure to SN-38. nih.govnih.gov

The table below outlines the relationship between transporter expression and the cellular accumulation of irinotecan and SN-38.

| Transporter | Effect of Increased Expression | Impact on Cellular Accumulation |

| ABCG2 (BCRP) | Enhanced efflux of SN-38 | Decreased intracellular accumulation of SN-38. nih.gov |

| P-glycoprotein (P-gp) | Enhanced efflux of irinotecan and SN-38 | Decreased intracellular accumulation of irinotecan and SN-38. nih.govresearchgate.net |

| MRP1 | Enhanced efflux of irinotecan | Potential for decreased intracellular accumulation of irinotecan. nih.gov |

| MRP2 | Enhanced efflux of irinotecan and its metabolites | Decreased intracellular accumulation, particularly in hepatocytes and intestinal cells. nih.govresearchgate.net |

Advanced Drug Delivery Systems Research and Development

Nanoparticle-Based Formulations

Nanoparticle-based drug delivery systems offer a promising avenue for improving the therapeutic index of irinotecan (B1672180) trihydrate hydrochloride. By encapsulating the drug within nanocarriers, researchers aim to achieve controlled release, targeted delivery, and enhanced stability.

Polymeric Nanoparticle Development (e.g., Chitosan (B1678972), Eudragit)

Polymeric nanoparticles are at the forefront of this research, with materials like chitosan and Eudragit being extensively investigated for their biocompatibility and versatile properties.

Chitosan , a natural polysaccharide, has been utilized for the surface modification of irinotecan-loaded solid lipid nanoparticles (SLNs). nih.gov This modification aims to improve the delivery of the drug to its target site. In one study, chitosan-modified SLNs demonstrated a sustained drug release at a pH representative of the colonic environment. nih.gov Biodistribution studies in animal models confirmed a higher concentration of the drug in the colon following surface modification with chitosan. nih.gov

Eudragit polymers, a family of pH-sensitive acrylic polymers, are also being explored for developing nanoparticles for controlled drug release. scielo.brresearchgate.net Eudragit-based nanoparticles have the potential to encapsulate and increase the solubility of poorly soluble drugs. researchgate.net For instance, Eudragit S100, which dissolves at the pH of the colon, has been used to coat nanoparticles to protect the drug cargo from the harsh environment of the upper gastrointestinal tract and ensure its release at the intended site. researchgate.netnih.gov Research has shown that nanoparticles formulated with Eudragit can lead to a bimodal controlled release profile, characterized by an initial burst release followed by a prolonged release phase. scielo.br

Solid Lipid Nanoparticle (SLN) Engineering

Solid lipid nanoparticles (SLNs) represent another key area of research for irinotecan delivery. nih.gov These nanoparticles are prepared from physiological lipids, which minimizes biotoxicity. nih.gov SLNs are particularly advantageous as they can enhance the absorption and bioavailability of both water-soluble and fat-soluble drugs. nih.gov

The engineering of SLNs involves techniques like solvent diffusion and emulsification. nih.govirjmets.com In a study focused on colorectal cancer, folic acid-tailored SLNs loaded with irinotecan hydrochloride trihydrate were developed. nih.gov These engineered nanoparticles exhibited high entrapment efficiency and a sustained-release effect for up to 144 hours. nih.gov Furthermore, in vitro studies demonstrated significantly higher cytotoxicity against HT-29 colorectal cancer cells compared to the free drug solution. nih.gov

Another approach involved the formulation of irinotecan-loaded SLNs using a design of experiments (DoE) methodology. nih.govresearchgate.net These particles, with a size of approximately 430 nm, showed an entrapment efficiency of over 62%. nih.govresearchgate.net

Fabrication and Preclinical Evaluation of Proniosomes

Proniosomes are dry, free-flowing granular products that, upon hydration, form a niosomal dispersion. This drug delivery system offers advantages in terms of stability and ease of storage.

Proniosomes of irinotecan hydrochloride trihydrate have been prepared using a slurry method with various surfactants, cholesterol, and dicetyl phosphate (B84403). researchgate.nettjpr.orgtjpr.org Characterization of these formulations has shown a smooth texture, indicating a uniform coating. tjpr.orgtjpr.org The entrapment efficiency of these proniosomes has been reported to be as high as 74.9%. tjpr.org In vitro drug release studies have demonstrated that up to 98.2% of the drug can be released over a 24-hour period. tjpr.org Preclinical in vivo studies have indicated that these proniosomes can preferentially target the liver, followed by the lungs and spleen, suggesting their potential as a targeted drug delivery system. researchgate.nettjpr.org

| Formulation | Highest Entrapment Efficiency (%) | Highest Cumulative Drug Release (24h, %) | Primary In Vivo Target Organs |

| Proniosome F4 | 74.23 ± 3.1 researchgate.net | - | Liver, Lungs, Spleen researchgate.net |

| Proniosome F2 | 74.9 ± 2.7 tjpr.org | - | Liver, Lung, Spleen tjpr.org |

| Proniosome F1/F3 | - | 98.19 researchgate.net / 98.2 tjpr.org | - |

Liposomal Encapsulation Strategies

Liposomal formulations have emerged as a clinically successful strategy for delivering irinotecan, offering improved pharmacokinetics and reduced toxicity compared to the free drug.

Development of Pegylated Liposomal Irinotecan Systems

Pegylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface, is a key strategy to prolong the circulation time of the drug carrier. onivyde.com Onivyde®, a pegylated liposomal irinotecan formulation, is composed of unilamellar lipid bilayer vesicles that encapsulate irinotecan. nih.gov This formulation is designed to protect irinotecan from rapid clearance from the body. onivyde.com

The development of pegylated liposomal irinotecan has involved various manufacturing techniques, including a novel continuous supercritical fluid approach. consensus.appnih.gov This method has been shown to produce liposomes with a mean size of 55 nm and an encapsulation efficiency of 94.6%. consensus.appnih.gov Another approach involves the thin-film hydration method, which has resulted in liposomes with an average size of approximately 116-133 nm and an encapsulation efficiency of 70-80%. nih.gov

Fluorescence lifetime imaging microscopy (FLIM) analysis of a commercial pegylated liposomal irinotecan formulation revealed two coexisting physical states of the drug within the liposomes: a gelated/precipitated state and a liposome-membrane-associated state. acs.org

| Liposomal Formulation | Average Size (nm) | Encapsulation Efficiency (%) | Manufacturing Method |

| Supercritical Fluid-produced | 55 consensus.appnih.gov | 94.6 consensus.appnih.gov | Continuous Supercritical Fluid consensus.appnih.gov |

| Thin-Film Hydration-produced | 116.4 - 133.1 nih.gov | 70 - 80 nih.gov | Thin-Film Hydration nih.gov |

| Onivyde® | ~110 nih.govacs.org | >95% (drug retention) researchgate.net | Not specified |

Controlled Release and Stability Enhancement in Liposomal Formulations

A critical aspect of liposomal drug delivery is the controlled release of the encapsulated drug and the stability of the formulation. The stability of liposomal irinotecan is influenced by the composition of the liposome. researchgate.net Liposomes made with lipids that have a high phase transition temperature, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), have been found to be more stable. researchgate.net

In vitro release studies are crucial for evaluating the performance of these formulations. nih.gov Research has shown that the release of irinotecan from liposomes can be temperature-dependent. nih.gov For instance, a significant increase in drug release was observed at 60°C compared to room temperature or 37°C. nih.gov The inclusion of certain excipients in the release media, such as ammonium (B1175870) bicarbonate, can also influence the release rate. nih.gov

Efforts to enhance stability have also explored novel strategies, such as using an intra-liposomal copper-based system to retain the drug and maintain it in its active form. youtube.com This method has been shown to achieve a higher drug-to-lipid ratio and improved stability compared to other formulations. youtube.com

Other Colloidal and Advanced Delivery Platforms

Self-nanoemulsifying drug delivery systems (SNEDDS) represent a promising approach to enhance the oral bioavailability of drugs with poor water solubility, such as irinotecan. ijpsdronline.com The limited oral absorption of irinotecan is partly due to the activity of efflux pumps like P-glycoprotein (P-gp) in the intestine. ijpsdronline.comnih.gov

Another approach has been the development of supersaturated SNEDDS (S-SNEDDS) to further improve irinotecan's bioavailability. ijpsdronline.com A formulation using canola oil, caproic acid, and propylene (B89431) glycol, with HPMC as a precipitation inhibitor, showed a particle size of 128.23 nm and achieved a 2.78-fold improvement in oral bioavailability in Wistar rats compared to the pure drug. ijpsdronline.com These findings suggest that SNEDDS can effectively enhance the oral delivery of irinotecan, potentially offering a viable alternative to intravenous administration.

Dendrimers and hydrogels are other advanced platforms being explored for irinotecan delivery. Dendrimers, with their highly branched, three-dimensional structure, offer a unique nanocarrier system for drug encapsulation and targeted delivery. researchgate.net Their surface can be modified to attach targeting ligands, potentially improving drug accumulation at the tumor site. researchgate.net

Hydrogels, which are three-dimensional polymer networks, can be designed for sustained drug release. nih.gov A novel approach combines dendrimers and hydrogels. In one study, the related camptothecin (B557342) (CPT) was conjugated to a polyamidoamine (PAMAM) dendrimer, which was then used to form a hydrogel. nih.gov This system allows for a self-cleaving mechanism where the drug is slowly released from the dendrimer and then diffuses out of the hydrogel network, leading to prolonged, sustained release. nih.gov While this specific study used CPT, the principle is directly applicable to irinotecan. Such injectable hydrogels have shown excellent tumor inhibition in preclinical models following intratumoral injection. nih.gov The local administration of irinotecan via an implantable device, a form of hydrogel, has also been shown to be effective in a glioblastoma tumor model, preventing tumor recurrence. nih.gov

Research on Enhanced Therapeutic Index through Novel Delivery (Preclinical Focus)

A primary goal of developing novel delivery systems for irinotecan is to enhance its therapeutic index—maximizing its anticancer effect while minimizing systemic toxicity. nih.govresearchgate.net Preclinical studies across various platforms have demonstrated the potential to achieve this.

Nanoliposomal formulations, by altering the pharmacokinetic profile of irinotecan, lead to lower peak plasma concentrations of the active metabolite SN-38 compared to free irinotecan, which may contribute to a reduction in systemic side effects. aacrjournals.org At the same time, these formulations achieve prolonged and higher concentrations of SN-38 within the tumor, enhancing efficacy. nih.govaacrjournals.org This differential distribution is a key factor in improving the therapeutic index.

Similarly, SNEDDS formulations designed for oral administration have shown the potential to improve therapeutic outcomes. By co-encapsulating irinotecan with agents that inhibit its efflux and metabolism, SNEDDS can increase its oral bioavailability and synergistic anticancer activity. nih.gov This could potentially allow for effective oral therapy with a more manageable side-effect profile compared to conventional intravenous administration.

Targeted delivery systems, such as those using folic acid, further contribute to an enhanced therapeutic index. By directing the drug specifically to cancer cells that overexpress folate receptors, these systems can increase the drug concentration at the tumor site while reducing exposure to healthy tissues. sci-hub.se Preclinical studies have confirmed that folic acid-decorated nanoparticles containing irinotecan exhibit higher antitumor activity compared to both free irinotecan and non-targeted nanoparticles. sci-hub.seconsensus.app

Targeted Delivery Approaches in Preclinical Models

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target effects. Folic acid has been widely investigated as a targeting ligand because its receptor is frequently overexpressed on the surface of various cancer cells, including colorectal cancer, while having limited expression in healthy tissues. sci-hub.senih.gov

Preclinical research has demonstrated the feasibility and benefits of using folic acid-tailored nanocarriers for irinotecan delivery. In one study, nanoparticles made from folic acid-polyethylene glycol-poly lactic-co-glycolic acid were loaded with irinotecan. sci-hub.se These targeted nanoparticles showed higher activity against tumors compared to both free irinotecan and non-targeted nanoparticles. sci-hub.se The formulation also exhibited a prolonged release profile, with enhanced release in acidic conditions, which is characteristic of the tumor microenvironment. sci-hub.se

Another study utilized folic acid-targeted solid lipid nanoparticles (SLNs) for irinotecan delivery. nih.gov To enable oral administration, these SLNs were coated with Eudragit S100, a pH-responsive polymer that dissolves in the higher pH of the intestine. nih.gov In a mouse model with HT-29 tumors, these targeted, coated SLNs demonstrated enhanced tumor growth inhibition compared to non-targeted SLNs and the free drug, highlighting the potential of this dual-strategy approach for targeted oral chemotherapy. nih.gov

Interactive Data Table: Characteristics of Folic Acid-Targeted Irinotecan Nanocarriers in Preclinical Studies

| Nanocarrier Type | Polymer/Lipid Composition | Key Feature | Preclinical Model Outcome |

| Polymeric Nanoparticles | Folic acid-polyethylene glycol-poly lactic-co-glycolic acid | pH-sensitive release | Higher antitumor activity compared to free irinotecan and non-targeted nanoparticles. sci-hub.se |

| Solid Lipid Nanoparticles (SLNs) | Folic acid-conjugated lipids, Eudragit S100 coating | pH-responsive coating for oral delivery | Enhanced tumor growth inhibition in a mouse xenograft model. nih.gov |

Strategies for Site-Specific Delivery in Experimental Systems

The development of advanced drug delivery systems for irinotecan trihydrate hydrochloride is primarily focused on enhancing its therapeutic efficacy by ensuring its specific delivery to tumor sites, thereby minimizing systemic toxicity. nih.govresearchgate.netmdpi.com Experimental research has explored various strategies to achieve this, including passive and active targeting through nanocarriers like liposomes and polymeric micelles. nih.govbohrium.comconsensus.app

Passive Targeting: This strategy leverages the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles accumulate in tumor tissues more than in normal tissues due to leaky blood vessels and poor lymphatic drainage. bohrium.commdpi.com

Active Targeting: This approach involves conjugating targeting ligands, such as antibodies or small molecules, to the surface of nanocarriers. bohrium.commdpi.comnih.gov These ligands specifically bind to receptors that are overexpressed on the surface of cancer cells, leading to enhanced cellular uptake of the drug. nih.gov

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers for cancer therapy. bohrium.com

Folate-Targeted Liposomes: Folic acid (folate) is a vitamin that is highly taken up by many cancer cells through folate receptor-mediated endocytosis. nih.gov Researchers have developed folate-targeted liposomes loaded with irinotecan to enhance drug delivery to tumors. nih.govnih.gov In one study, folate-targeted liposomes (F-Lip) loaded with irinotecan (CPT-11) demonstrated increased drug distribution to the tumor in tumor-bearing mice compared to non-targeted liposomes and free drug. nih.gov This was attributed to effective folate receptor-mediated endocytosis. nih.gov

EGFR-Targeted Liposomes: The epidermal growth factor receptor (EGFR) is another prominent target in cancer therapy, particularly in colorectal cancers. nih.gov Liposomes conjugated with anti-EGFR antibodies have been developed to deliver irinotecan specifically to EGFR-expressing cancer cells. nih.govresearchgate.net In vitro studies using SW620 colorectal cancer cells showed that EGFR-targeted liposomes loaded with irinotecan (EGFR-Lipo-CPT-11) resulted in lower cell viability and increased intracellular reactive oxygen species (ROS) production compared to free irinotecan. nih.govresearchgate.net In vivo experiments in a xenograft model also demonstrated that this targeted formulation led to better tumor growth inhibition compared to free CPT-11. nih.gov

| Targeting Ligand | Liposome Composition | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| Folic Acid | Folate–poly(ethylene glycol)–distearoylphosphatidylethanolamine (FA–PEG–DSPE) | Tumor-bearing mice | Increased distribution of CPT-11 to the tumor compared to non-targeted liposomes. | nih.gov |

| Anti-EGFR Antibody | DSPE-PEG2000 | SW620 colorectal cancer cells, xenograft model | Enhanced antitumor activity and increased ROS production in vitro; better tumor growth inhibition in vivo. | nih.govresearchgate.net |

Polymeric Micelles

Polymeric micelles are nanosized, core-shell structures formed from amphiphilic block copolymers. consensus.appmdpi.com Their hydrophobic core can encapsulate poorly water-soluble drugs like irinotecan, while the hydrophilic shell provides stability and can be functionalized for targeting. mdpi.com

DSPE-mPEG2k Micelles: Micelles composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-mPEG2k) have been investigated for irinotecan delivery in colorectal cancer models. nih.gov These micelles, with a size of approximately 13 nm, demonstrated a high tumor growth inhibition (89%) in a CT26 tumor animal model, which was significantly better than that of the free drug (68.7%). nih.gov

PLGA-PEG-RA Micelles: To actively target hepatocellular carcinoma (HepG2) and colorectal cancer (HT-29) cells, polymeric micelles were synthesized using poly(lactic-co-glycolic acid)-polyethylene glycol-retinoic acid (PLGA-PEG-RA). nih.govmui.ac.ir Retinoic acid (RA) serves as the targeting moiety. These targeted nanomicelles showed significantly higher cytotoxicity on both HepG2 and HT-29 cell lines compared to non-targeted nanomicelles and the free drug. nih.govmui.ac.ir

| Polymer Composition | Targeting Moiety | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| DSPE-mPEG2k | Passive targeting | CT26 colorectal cancer animal model | Higher tumor inhibition (89%) compared to free irinotecan (68.7%). | nih.gov |

| PLGA-PEG-RA | Retinoic Acid | HepG2 and HT-29 cell lines | Significantly higher cytotoxicity than non-targeted micelles and free drug. | nih.govmui.ac.ir |

Other Nanoparticle Systems

PLGA Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to co-load irinotecan and Stattic, a STAT3 inhibitor, for the treatment of small cell lung cancer (SCLC). nih.gov These nanoparticles were conjugated with an anti-CD56 antibody for active targeting. The conjugated nanoparticles, with sizes ranging from 130-180 nm, showed increased cytotoxicity and anti-cancer efficiency in vitro. nih.gov Ex-vivo biodistribution studies confirmed successful targeting to CD56-expressing SCLC cells. nih.gov

Solid Lipid Nanoparticles (SLNs): Folic acid-tailored solid lipid nanoparticles (SLNs) have been developed for targeted delivery of irinotecan hydrochloride trihydrate to colorectal cancer cells. nih.gov These SLNs demonstrated sustained drug release for up to 144 hours and showed significantly higher cytotoxicity against the HT-29 cell line compared to non-targeted SLNs and free irinotecan solution. nih.gov

Preclinical Research and Future Directions

Preclinical studies using patient-derived xenografts (PDX) of pediatric solid tumors have shown that nano-liposomal irinotecan (nal-IRI) maintains prolonged exposure of the active metabolite SN-38 in the tumor compared to standard irinotecan. aacrjournals.org This formulation has shown equal or greater effectiveness in combination regimens. aacrjournals.org

The overarching goal of these site-specific delivery strategies is to improve the therapeutic index of irinotecan by increasing its concentration at the tumor site while reducing its exposure to healthy tissues. mdpi.combohrium.com This can lead to enhanced anti-tumor activity and a more favorable safety profile. researchgate.netmdpi.com Continued research in this area, including the development of "smart" stimuli-responsive systems that release the drug in response to the specific tumor microenvironment, holds promise for the future of irinotecan-based cancer therapy. consensus.appmdpi.com

Synthetic Methodologies and Chemical Development Research

Semi-Synthetic Routes from Natural Camptothecin (B557342) Derivatives

Irinotecan (B1672180) is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the bark and wood of the Camptotheca acuminata tree. eupati.eunih.govnih.gov The semi-synthetic process typically begins with a naturally occurring camptothecin derivative, which undergoes a series of chemical modifications to yield the final irinotecan molecule.

Total Chemical Synthesis Approaches

While semi-synthesis from natural precursors is common, total chemical synthesis provides an alternative route to irinotecan and its key intermediates, avoiding reliance on natural source availability.

Key Intermediate Preparation (e.g., 7-ethyl-10-hydroxycamptothecin)

The synthesis of the crucial intermediate, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), is a focal point of many total synthesis strategies. One approach involves a three-step process starting from camptothecin, which includes ethylation, oxidation, and a photochemical rearrangement. researchgate.net

Another method of total synthesis involves the reaction of 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (irino-trione) with 1-(2-amino-5-hydroxyphenyl)-propan-1-one (AHPP) in a suitable solvent system, such as a mixture of toluene (B28343) and acetic acid. google.com Furthermore, SN-38 can be prepared through the oxidation of 7-ethyl-1,2,6,7-tetrahydrocamptothecin using an oxidizing agent like sodium periodate (B1199274) in a carboxylic acid solvent. google.com

The following table summarizes various synthetic routes for the key intermediate, SN-38.

Table 1: Synthetic Routes for 7-ethyl-10-hydroxycamptothecin (SN-38)

| Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| Camptothecin | Ethylation, oxidation, photochemical rearrangement | - | researchgate.net |

| 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 1-(2-amino-5-hydroxyphenyl)-propan-1-one | Toluene, acetic acid | 89% | google.com |

| 7-ethyl-1,2,6,7-tetrahydrocamptothecin | Sodium periodate, acetic acid, water | 58.3% | google.com |

| 10-hydroxycamptothecin | Radical reaction | - | google.com |

Carbonyl Chloride Reaction Steps and Product Formation

Once the key intermediate SN-38 is obtained, the next critical step is its reaction with a carbonyl chloride derivative to form the irinotecan molecule. Specifically, SN-38 is reacted with [1,4']-bipiperidinyl-1'-carbonyl chloride or its hydrochloride salt. google.comgoogle.com This reaction creates the carbamate (B1207046) linkage at the 10-hydroxyl group of SN-38.

The reaction is typically carried out in a solvent such as pyridine (B92270) or dichloromethane. google.comgoogle.comgoogle.com Pyridine can be used to improve the reactivity of the acyl chloride carbonyl group. google.com The process involves the condensation of SN-38 with the 4-piperidinylpiperidine carbonyl chloride to yield irinotecan, which is then typically converted to its hydrochloride salt. google.comgoogle.com

Purification and Crystallization Techniques

Achieving high purity is paramount for a pharmaceutical compound. Various techniques are employed to purify and crystallize irinotecan hydrochloride into its stable trihydrate form.

Methods for Achieving High Purity Irinotecan Hydrochloride Trihydrate

After synthesis, the crude irinotecan hydrochloride undergoes purification, often involving crystallization from various solvent systems. Column chromatography can be used but is often avoided in industrial processes to enhance economy and simplicity. google.com

Crystallization from mixtures of solvents like water and ethanol (B145695) is a common method. google.com A specific procedure involves dissolving crude irinotecan hydrochloride in a water and ethanol mixture with a small amount of hydrochloric acid, heating the solution, and then implementing a controlled cooling process to induce crystallization. chemicalbook.comgoogleapis.com This method has been reported to yield irinotecan hydrochloride trihydrate with a purity of 99.9% as measured by HPLC. chemicalbook.comgoogleapis.com

Other purification strategies include dissolving the crude product and inducing precipitation or crystallization through pH adjustment and the use of different solvent systems, such as acetone (B3395972)/water mixtures. google.com Some methods employ a series of crystallizations from different solvent systems, coupled with low-temperature drying, to achieve purities as high as 99.9%, with individual impurities below 0.1%. google.comgoogle.com

Table 2: Purification Methods for Irinotecan Hydrochloride Trihydrate

| Method | Solvent System(s) | Reported Purity | Reference |

|---|---|---|---|

| Crystallization | Water/Ethanol/HCl | 99.9% | chemicalbook.comgoogleapis.com |

| Recrystallization | Dichloromethane, Acetone/Water (3:1) | >99.5% | google.com |

| Multiple Crystallizations | Three different crystallization systems | 99.9% | google.com |

| Solvent Treatment | - | up to 99.60% | google.com |

Polymorphic Form Characterization (e.g., Form b)

Irinotecan hydrochloride trihydrate can exist in different crystalline polymorphic forms, which have the same chemical composition but different solid-state structures and physical properties. google.com One of the well-characterized forms is designated as Form b. chemicalbook.comgoogle.com

The characterization of Form b is based on analytical techniques such as Infrared (IR) spectroscopy and Powder X-ray Diffraction (PXRD). The IR spectrum of Form b (in KBr) shows characteristic absorption peaks for the lactone carbonyl (around 1748 cm⁻¹), the carbamate carbonyl (around 1688 cm⁻¹), and the pyridone carbonyl (around 1663 cm⁻¹). google.com

The PXRD pattern is a definitive fingerprint for a crystalline form. For Form b, characteristic peaks are observed at 2θ angles of approximately 7.60, 8.30, 9.55, 11.00, and 12.40 degrees. google.comgoogle.com Crystallization processes, such as the slow cooling method from a water/ethanol mixture, have been shown to reliably produce this specific polymorphic Form b. chemicalbook.comgoogleapis.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Other Names |

|---|---|

| Irinotecan trihydrate hydrochloride | Irinotecan hydrochloride trihydrate, CPT-11 |

| Camptothecin | CPT |

| 7-ethyl-10-hydroxycamptothecin | SN-38 |

| 10-hydroxycamptothecin | - |

| [1,4']-bipiperidinyl-1'-carbonyl chloride | 4-piperidinylpiperidine carbonyl chloride |

| 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Irino-trione |

| 1-(2-amino-5-hydroxyphenyl)-propan-1-one | AHPP |

| 7-ethyl-1,2,6,7-tetrahydrocamptothecin | - |

| Pyridine | - |

| Dichloromethane | - |

| Ethanol | - |

| Acetone | - |

| Toluene | - |

| Acetic Acid | - |

| Sodium periodate | - |

Process Optimization for Enhanced Yield and Purity

A significant advancement in the synthesis involves the reaction of 7-ethyl-10-hydroxy-camptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride. google.comgoogle.com This approach has been shown to produce irinotecan with enhanced yield and purity, in some cases doubling the yield compared to prior art processes. google.com A key advantage of this improved process is the avoidance of column chromatography for purification, which makes the method more economical, simple, and suitable for industrial-scale production. google.comgoogle.comtrea.com The purification is instead achieved through solvent treatment and crystallization. google.comgoogle.com

The reaction is typically carried out by dissolving 7-ethyl-10-hydroxy-camptothecin in a solvent like pyridine, followed by the addition of a solution of [1,4']-bipiperidinyl-1'-carbonyl chloride hydrochloride and a base such as triethylamine (B128534) in a solvent like methylene (B1212753) chloride at a controlled temperature of 30-40 °C. googleapis.comgoogle.com After the reaction, excess reagent is eliminated, and hydrochloric acid is added to form irinotecan hydrochloride, which is then crystallized. googleapis.com

Purification of the crude irinotecan is a critical step. One method involves dissolving the crude product in a solvent like methylene dichloride, adjusting the pH to 2 with an acidic alcohol, concentrating the solution, and then inducing crystallization. google.com Further purification can be achieved by recrystallization from a mixed solvent system, such as acetone and water, to yield high-purity irinotecan trihydrate. google.com Research has demonstrated that by improving reaction conditions, particularly through cryoconcentration, and purifying the 7-ethyl-10-hydroxycamptothecin intermediate, the formation of secondary reaction byproducts is reduced, leading to product purity greater than 99.5% with individual impurities below 0.1%. google.com

The final crystallization step is crucial for obtaining the desired trihydrate form with high purity and controlled crystal size. One documented procedure involves dissolving irinotecan hydrochloride in a mixture of water and ethanol at 75-80 °C. googleapis.comchemicalbook.comchemicalbook.com The solution is then cooled in a controlled manner, with the addition of seed crystals at 65 °C, to induce crystallization. googleapis.comchemicalbook.comchemicalbook.com A slow cooling profile, for instance, cooling to 50 °C over 10 hours and then to 20 °C over another 10 hours, allows for the formation of well-defined crystals. googleapis.comchemicalbook.comchemicalbook.com This process can yield Irinotecan hydrochloride trihydrate with a purity of 99.9% and a yield of 87%. googleapis.comchemicalbook.comchemicalbook.com The resulting crystal size can be controlled, with average lengths ranging from less than 20 μm to between 50 and 200 μm depending on the specific crystallization conditions. googleapis.comgoogle.comchemicalbook.com

Another purification strategy involves a three-step crystallization process using different solvent systems. google.com For example, the crude product can be dissolved in methanol (B129727) and precipitated with ether. The resulting solid is then redissolved in methanol, and crystallization is induced by adding ethyl acetate (B1210297) and acetonitrile (B52724) while adjusting the pH. google.com A final crystallization from a solvent like acetone, acetonitrile, or tetrahydrofuran, followed by low-temperature vacuum drying, can yield a product with a purity of up to 99.9% and a total impurity content of no more than 0.1%. google.com

The following tables summarize research findings on the process optimization for Irinotecan hydrochloride trihydrate.

Table 1: Reaction and Crystallization Conditions for Irinotecan Hydrochloride Trihydrate

| Step | Reactants/Solvents | Temperature (°C) | Duration (hours) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Reaction | 7-ethyl-10-hydroxycamptothecin, [1,4']-bipiperidinyl-1'-carbonyl chloride hydrochloride, Pyridine, Methylene Chloride, Triethylamine | 30 - 40 | 1.5 | - | - | google.com |

| Crystallization 1 | Irinotecan HCl, Water, Ethanol, 5% HCl | 75 - 80, then cool to 20 | 20 | 87 | 99.9 | googleapis.comchemicalbook.com |

| Crystallization 2 | Irinotecan HCl (crude), Methanol, Ether | 0 | 48 | - | - | google.com |

| Crystallization 3 | Irinotecan Free Base, Acetone, Water | - | - | - | >99.0 | google.com |

Table 2: Purity Profile of Optimized Irinotecan Hydrochloride Trihydrate

| Process Feature | Purity Achieved (%) | Major Known Impurity (%) | Major Unknown Impurity (%) | Source |

|---|---|---|---|---|

| Use of 1-chlorocarbonyl-4-piperidinopiperidine HCl & solvent treatment | 99.60 | ≤ 0.06 | ≤ 0.09 | google.comgoogle.com |

| Cryoconcentration & intermediate purification | > 99.5 | < 0.1 (single impurity) | - | google.com |

| Three-system crystallization | > 99.9 | Not Detected* | < 0.1 (total) | google.com |

| Controlled crystallization from water/ethanol | 99.9 | - | - | googleapis.comgoogle.comchemicalbook.com |

*Known impurities camptothecin, 7-ethyl-10-hydroxycamptothecin, and 7-ethyl-camptothecin were not detected.

Analytical Characterization and Quality Control in Research

Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of irinotecan (B1672180) trihydrate hydrochloride, offering high-resolution separation and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the most prevalent method for the routine analysis and quality control of irinotecan in both bulk and formulated forms. ejpmr.com The development of a robust RP-HPLC method involves a systematic approach to optimize various parameters to achieve a desirable separation with adequate resolution, peak symmetry, and a short run time. biomedpharmajournal.org

Several studies have detailed the development and validation of RP-HPLC methods for irinotecan. A common approach utilizes a C18 column as the stationary phase due to its hydrophobicity, which is well-suited for retaining and separating irinotecan from its related substances. biomedpharmajournal.orgresearchgate.net The mobile phase composition is a critical factor and typically consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase composed of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer with the pH adjusted to 3.2 has been successfully employed. biomedpharmajournal.org Another validated method used a mobile phase of acetonitrile, methanol (B129727), and 0.1% orthophosphoric acid in a 60:30:10 v/v/v ratio. allmultidisciplinaryjournal.com

The selection of the detection wavelength is crucial for sensitivity and specificity. Irinotecan exhibits significant UV absorbance, with detection commonly performed at wavelengths ranging from 220 nm to 254 nm. researchgate.netsrce.hr For example, one method optimized the wavelength at 235 nm, which provided a good response for the analyte. allmultidisciplinaryjournal.com Another study utilized a photodiode array (PDA) detector to determine the optimal wavelength at 222 nm. biomedpharmajournal.org

The flow rate is adjusted to achieve optimal separation efficiency and analysis time. A typical flow rate for irinotecan analysis is 1.0 ml/min. biomedpharmajournal.orgallmultidisciplinaryjournal.com The retention time for irinotecan in these methods is generally short, often under 10 minutes, allowing for rapid sample throughput. biomedpharmajournal.orgrjptonline.org For instance, one optimized method reported a retention time of 2.16 minutes. biomedpharmajournal.org

Table 1: Exemplary RP-HPLC Method Parameters for Irinotecan Analysis

| Parameter | Condition 1 biomedpharmajournal.org | Condition 2 allmultidisciplinaryjournal.com | Condition 3 researchgate.net |

| Stationary Phase | C18 column | Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm | C18 waters symmetry (250 mm x 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Potassium dihydrogen phosphate (pH 3.2) (60:40 v/v) | Acetonitrile:Methanol:0.1% Ortho Phosphoric Acid (60:30:10 v/v/v) | Potassium dihydrogen phosphate buffer (pH 3.5):acetonitrile:methanol (60:20:20, v/v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 222 nm (PDA detector) | 235 nm | 220 nm (UV detector) |

| Run Time | 7 minutes | 6 minutes | Not specified |

| Retention Time | 2.16 min | 2.570 min | Not specified |

Chiral Separation Techniques for Enantiomer Purity Assessment

Irinotecan possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). While the desired therapeutic activity resides in the (S)-enantiomer, the presence of the (R)-enantiomer as an impurity needs to be controlled. researchgate.netjddtonline.info Standard reversed-phase HPLC is incapable of separating enantiomers due to their identical physical and chemical properties in a non-chiral environment. sepscience.com Therefore, specialized chiral separation techniques are essential for assessing the enantiomeric purity of irinotecan.

High-performance liquid chromatography using a chiral stationary phase (CSP) is the most effective and direct method for the enantiomeric separation of irinotecan. researchgate.netjddtonline.info These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

One successful approach utilized an immobilized cellulose-based stationary phase, specifically a Chiralcel OD-H column. researchgate.net The separation was achieved using a normal phase mobile phase consisting of n-hexane and ethanol (B145695) (45.9:50.5, v/v) at a flow rate of 0.9 mL/min, resulting in a resolution greater than 2 between the enantiomers. researchgate.net

Another study developed a stereo-specific liquid chromatography technique using a Chiralpak IC-3 column (150 x 4.6 mm, 3µm). jddtonline.info The mobile phase consisted of a gradient of 0.1% v/v formic acid in water and acetonitrile, with a flow rate of 1 mL/min. This method successfully separated the (R)- and (S)-enantiomers of irinotecan with retention times of 8.903 and 9.75 minutes, respectively, and a resolution of 2.4. jddtonline.infojddtonline.info

Table 2: Chiral HPLC Method for Irinotecan Enantiomer Separation

| Parameter | Method Details jddtonline.infojddtonline.info |

| Stationary Phase | Chiralpak IC-3 (150 x 4.6 mm, 3µm) |

| Mobile Phase | 0.1 % v/v Formic acid in water and acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 370 nm |

| Column Temperature | 25°C |

| Retention Time (R-enantiomer) | 8.903 min |

| Retention Time (S-enantiomer) | 9.75 min |

| Resolution | 2.4 |

Spectrophotometric Approaches

Spectrophotometric methods offer a simpler, more rapid, and cost-effective alternative to chromatography for the quantification of irinotecan, particularly in quality control settings where high throughput is advantageous.

UV-Spectrophotometric Method Development and Validation

UV-Visible spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution. For irinotecan, several UV-spectrophotometric methods have been developed and validated.

One method involves the measurement of absorbance at a specific wavelength maximum (λmax). For irinotecan hydrochloride, the λmax has been identified at 268 nm in distilled water. arabjchem.org Another study utilized an area under the curve (AUC) method, measuring the absorbance within the range of 216-226 nm in methanol. ijnrd.org This approach can sometimes offer better precision and accuracy.

A different spectrophotometric method is based on the shift of irinotecan's absorption peak to 400 nm at a very low pH of 0.2. rsc.orgnih.gov This shift provides a more specific measurement, as fewer endogenous substances are likely to absorb at this wavelength.

The development of these methods requires careful selection of the solvent, as it can influence the absorption characteristics of the analyte. Methanol and distilled water have been shown to be suitable solvents for irinotecan analysis. arabjchem.orgijnrd.org

Table 3: UV-Spectrophotometric Methods for Irinotecan Quantification

| Method Type | Wavelength (λmax) / Range | Solvent |

| Simple UV Spectrum arabjchem.org | 268 nm | Distilled Water |

| Derivative Spectrum doi.org | 268 nm | Aqueous Solution |

| Area Under Curve (AUC) ijnrd.org | 216-226 nm | 99% Methanol |

| Low pH Absorbance Shift rsc.orgnih.gov | 400 nm | pH 0.2 solution |

Method Validation Parameters in Academic Research Context

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. In the context of academic research, validation ensures the reliability and accuracy of the data generated. The key validation parameters, as per ICH guidelines, include linearity, accuracy, precision, and reproducibility. ejpmr.com

Linearity, Accuracy, Precision, and Reproducibility Studies

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear if there is a direct proportionality between concentration and response over a defined range. For irinotecan, RP-HPLC methods have demonstrated excellent linearity over concentration ranges such as 40-120 µg/ml, with correlation coefficients (r²) consistently greater than 0.999. biomedpharmajournal.orgresearchgate.netrjptonline.org UV-spectrophotometric methods have also shown good linearity, for example, in the range of 10-50 µg/ml with an r² of 0.9999. ijnrd.org

Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For irinotecan analysis, accuracy is typically high, with recovery values often falling within the range of 98-102%. allmultidisciplinaryjournal.comrjptonline.org For instance, one study reported a % recovery of 100.59%. allmultidisciplinaryjournal.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For validated irinotecan methods, the %RSD is generally low, often less than 2%, indicating high precision. allmultidisciplinaryjournal.comijnrd.org

Reproducibility assesses the precision between different laboratories. While not always performed in an academic research setting for a single project, it is a crucial parameter for the standardization of analytical methods.

Table 4: Summary of Validation Parameters for Irinotecan Analytical Methods

| Parameter | RP-HPLC Method biomedpharmajournal.orgrjptonline.org | UV-Spectrophotometric Method ijnrd.org | Chiral HPLC Method jddtonline.infojddtonline.info |

| Linearity Range | 40-120 µg/ml | 10-50 µg/ml | 0.2 - 8 µg/mL |

| Correlation Coefficient (r²) | > 0.9999 | 0.9999 | Not specified |

| Accuracy (% Recovery) | 98.2-100% | 99.46 – 99.88% | Not specified |

| Precision (%RSD) | < 0.5% | < 2% | 0.6% (method precision) |

| Limit of Detection (LOD) | 0.8 ng/ml | 0.170 µg/ml | 0.12 µg/ml |

| Limit of Quantification (LOQ) | 2.0 ng/ml | 0.518 µg/ml | 0.4 µg/ml |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. repec.orgnih.govresearchgate.net For irinotecan hydrochloride trihydrate, various analytical techniques, primarily high-performance liquid chromatography (HPLC) and UV-spectrophotometry, have been employed to determine these limits. ijnrd.orgresearchgate.netresearchgate.net

Methodologies for determining LOD and LOQ are often based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. repec.org Another approach involves the standard deviation of the response and the slope of the calibration curve. researchgate.net

Several studies have established the LOD and LOQ for irinotecan hydrochloride trihydrate in different contexts:

A UV-spectrophotometric method using the area under the curve technique determined the LOD and LOQ to be 0.170 µg/mL and 0.518 µg/mL, respectively. ijnrd.org

One RP-HPLC method established an LOD of 8 ng/mL and an LOQ of 24 ng/mL. researchgate.net

Another HPLC method for simultaneous determination of irinotecan and its related compounds reported an LOQ ranging between 0.01-0.05 μg/mL for all compounds. researchgate.net

For cleaning validation, a sensitive RP-HPLC method was developed with a reported LOQ of 0.024 µg/mL. researchgate.net

These values highlight the sensitivity of the analytical methods developed for the detection and quantification of irinotecan hydrochloride trihydrate, which is crucial for quality control and research applications.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Irinotecan Hydrochloride Trihydrate by Various Analytical Methods

| Analytical Method | Matrix/Solvent | LOD | LOQ |

| Area under curve UV-Spectrophotometry | 99% AR grade methanol | 0.170 µg/mL | 0.518 µg/mL |

| RP-HPLC | - | 8 ng/mL | 24 ng/mL |

| HPLC | Pharmaceutical dosage forms | - | 0.01-0.05 µg/mL |

| RP-HPLC | Cleaning validation swabs | - | 0.024 µg/mL |

Specificity and Robustness Investigations

Specificity and robustness are fundamental components of analytical method validation, ensuring that the method is suitable for its intended purpose and reliable under varied conditions.

Specificity is the ability of a method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components. oup.com For irinotecan hydrochloride trihydrate, specificity is often demonstrated through forced degradation studies. The drug is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. oup.com The analytical method must be able to separate the main irinotecan peak from these degradation products and any known impurities. researchgate.netoup.com For instance, a stability-indicating UPLC method demonstrated specificity by separating irinotecan from seven of its impurities. oup.com The United States Pharmacopeia (USP) also outlines methods to control for impurities, including related compounds A, B, and C, and the R-enantiomer of irinotecan. uspnf.comuspnf.com

Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijnrd.org Typical parameters that are varied during robustness testing include:

pH of the mobile phase

Mobile phase composition

Flow rate

Column temperature

Wavelength of detection

One study on an area under curve UV-spectrophotometric method for irinotecan hydrochloride trihydrate demonstrated ruggedness, a closely related concept, by having the analysis performed by different analysts and finding the relative standard deviation (%RSD) to be less than 2%. ijnrd.org The validation of an HPLC method for determining irinotecan concentrations in dose-banding conditions also included robustness testing as part of its validation. nih.gov

The successful validation of specificity and robustness ensures that the analytical method for irinotecan hydrochloride trihydrate provides accurate and reliable results, which is essential for quality control in manufacturing and for research purposes. geneesmiddeleninformatiebank.nlcbg-meb.nl

Stability Studies for Research Formulations

The stability of irinotecan hydrochloride trihydrate in various formulations is a critical factor for its use in research, as its efficacy is dependent on the integrity of the molecule, particularly the lactone ring. researchgate.netselleckchem.com The hydrolysis of the lactone ring to a less active carboxylate form is a key degradation pathway and is influenced by pH and temperature. researchgate.netselleckchem.com

Several studies have investigated the stability of irinotecan in different aqueous solutions and under various storage conditions:

Effect of pH: The rate and extent of hydrolysis of irinotecan to its carboxylate form increase with increasing pH. researchgate.net A study showed that in phosphate buffer solutions, the stability of irinotecan was greater at pH 4.0 compared to pH 6.0 and 7.4. researchgate.net Another study confirmed that irinotecan hydrochloride trihydrate is more soluble and stable in deionized water (pH 5.9) than in phosphate-buffered saline (PBS) at pH 7.4. mdpi.com In deionized water, it retained over 80% of its stability for 16 days, whereas in PBS, it lost over 70% of its stability within 24 hours. mdpi.com

Effect of Temperature: Stability is also temperature-dependent. Studies have been conducted at various temperatures including refrigerated (2-8 °C), room temperature (25 °C), and elevated temperatures (37 °C and 50 °C). researchgate.netmdpi.com Generally, lower temperatures favor the stability of the lactone form.

Effect of Vehicle: The choice of vehicle for reconstitution significantly impacts stability. Due to the pH-dependent hydrolysis, weakly acidic vehicles like 5% dextrose injection are often recommended to maintain the stability of the drug prior to use. researchgate.net

Long-Term Stability: Long-term stability studies have been performed on irinotecan in polyolefin infusion bags stored at 4°C in the dark. These studies confirmed the chemical and physical stability of standardized doses for at least 84 days. nih.gov Another study indicated that a sample solution in a mobile phase was stable for at least 24 hours at both 25°C and 6°C. researchgate.net

These stability studies are crucial for defining appropriate storage conditions and shelf-life for research formulations of irinotecan hydrochloride trihydrate, ensuring that the compound remains in its active form for experimental use.

Table 2: Stability of Irinotecan Hydrochloride Trihydrate in Different Solvents and Temperatures

| Solvent | pH | Temperature | Stability |

| Deionized Water | 5.9 | 8 °C, 25 °C, 37 °C | >80% retained over 16 days |

| Phosphate-Buffered Saline (PBS) | 7.4 | 8 °C, 25 °C, 37 °C | >70% lost within 24 hours |

| Phosphate Buffer | 4.0 | 25 °C, 37 °C, 50 °C | More stable |

| Phosphate Buffer | 6.0 | 25 °C, 37 °C, 50 °C | Less stable |

| Phosphate Buffer | 7.4 | 25 °C, 37 °C, 50 °C | Least stable |

Preclinical Pharmacological and Toxicological Investigations Mechanistic Focus

In vitro Cytotoxicity and Growth Inhibition Studies

Irinotecan (B1672180) hydrochloride trihydrate, a semisynthetic analog of the natural alkaloid camptothecin (B557342), demonstrates significant cytotoxic and growth-inhibitory effects against a variety of cancer cell lines in preclinical in vitro models. Its mechanism of action is primarily mediated through its active metabolite, SN-38, which is substantially more potent than the parent compound.

Cell Line Susceptibility Analysis

The cytotoxic activity of irinotecan and its active metabolite, SN-38, has been evaluated across a panel of human cancer cell lines, revealing varying degrees of susceptibility.

LoVo and HT-29 (Colon Adenocarcinoma): Both LoVo and HT-29 human colon cancer cell lines have been shown to be susceptible to the cytotoxic effects of irinotecan. selleckchem.commedchemexpress.comselleckchem.com Studies have demonstrated that irinotecan induces similar amounts of cleavable complexes, a hallmark of topoisomerase I inhibition, in both cell lines. medchemexpress.comselleckchem.com However, differences in cellular accumulation have been observed, with HT-29 cells consistently showing higher intracellular levels of irinotecan compared to LoVo cells. selleckchem.com Folic acid-tailored solid lipid nanoparticles loaded with irinotecan hydrochloride trihydrate have demonstrated enhanced cytotoxicity against HT-29 cells. nih.gov

SCLC and NSCLC (Lung Cancer): Irinotecan has shown significant activity in small-cell lung cancer (SCLC) cell lines, often more so than in non-small-cell lung cancer (NSCLC) cell lines. selleckchem.comnih.gov In contrast, the active metabolite SN-38 does not exhibit a significant difference in activity between these histological types. selleckchem.com

HUVEC (Human Umbilical Vein Endothelial Cells): Irinotecan also demonstrates anti-angiogenic potential by suppressing the proliferation of human umbilical vein endothelial cells (HUVEC). medchemexpress.com

IC50 Determinations in Various Cancer Cell Models

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for irinotecan and SN-38 have been determined in numerous cancer cell models, underscoring the superior potency of the active metabolite.

| Cell Line | Compound | IC50 (µM) | Reference |

| LoVo | Irinotecan | 15.8 | selleckchem.commedchemexpress.comselleckchem.com |

| HT-29 | Irinotecan | 5.17 | selleckchem.commedchemexpress.comselleckchem.com |

| HUVEC | Irinotecan | 1.3 | medchemexpress.com |

| Caco-2 | Irinotecan | 1.25 | nih.gov |

| SW480 | Irinotecan | 20 | nih.gov |

| HCT116 | Irinotecan | 10 | nih.gov |

| S1 (Colon) | Irinotecan | 0.668 | nih.gov |

| S1-IR20 (Irinotecan-Resistant) | Irinotecan | 31.78 | nih.gov |

| Lung A549 | Irinotecan | 7.7 | researchgate.net |

| Lung A549 | SN-38 | 0.091 | researchgate.net |

| RPMI8402 (Lymphoblast) | Irinotecan | 0.57 | selleckchem.com |

| Hep3B (Hepatocellular Carcinoma) | Irinotecan | 4.73 | selleckchem.com |

| HepG2 (Hepatocellular Carcinoma) | Irinotecan | 5.94 | selleckchem.com |

In vivo Efficacy Studies in Xenograft Models

The antitumor activity of irinotecan has been extensively validated in various in vivo xenograft models, where human tumors are implanted into immunodeficient animals.

Tumor Growth Inhibition in Immunodeficient Animal Models

Studies using immunodeficient mice, such as nude mice, bearing human tumor xenografts have consistently demonstrated the efficacy of irinotecan in inhibiting tumor growth.

Colon Cancer Xenografts: Irinotecan has shown significant activity against a panel of human colon carcinoma xenograft lines. nih.gov In models using HT-29 and HCT116 colorectal cancer cells, irinotecan, particularly when combined with other agents, resulted in significant tumor growth inhibition. plos.org In COLO 320 and WiDr xenografts, irinotecan induced a maximum growth inhibition of 92%. selleckchem.com Furthermore, in mice with ATM-deficient colorectal cancer xenografts (HCT116, SW480), the combination of irinotecan with a PARP inhibitor led to a tumor reduction of over 90%. mdpi.com

Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia Xenografts: In xenograft models of pediatric MLL-rearranged acute lymphoblastic leukemia, irinotecan monotherapy successfully induced disease remission. nih.gov

Other Solid Tumors: Irinotecan has also demonstrated significant antitumor activity in xenografts derived from various other pediatric tumors, including neuroblastoma and rhabdomyosarcoma. abap.co.in

Biomarker Research in Preclinical Tumor Models

The primary mechanism of action of irinotecan involves the inhibition of topoisomerase I, a key enzyme in DNA replication and repair. This interaction leads to the formation of stable Topoisomerase I-DNA complexes and subsequent DNA strand breaks, which serve as crucial biomarkers of drug activity.

Topoisomerase I-DNA Binding: Irinotecan's active metabolite, SN-38, binds to the complex formed by topoisomerase I and DNA. nih.govnih.gov This binding stabilizes the complex, preventing the re-ligation of the DNA strand that has been cleaved by the enzyme. nih.gov This stabilization of the "cleavable complex" is a critical initiating event in the cytotoxic cascade. medchemexpress.comselleckchem.com

DNA Strand Breaks: The collision of the advancing replication fork with the stabilized Topoisomerase I-DNA complex results in the conversion of single-strand breaks into lethal double-strand DNA breaks. nih.govresearchgate.netcuanschutz.edu The formation of these double-strand breaks is a key determinant of irinotecan's cytotoxicity. researchgate.net Studies in animal models have shown that a single dose of irinotecan can significantly increase the amount of topoisomerase I covalently bound to DNA and the number of DNA strand breaks in colon mucosa cells. selleckchem.com

Mechanistic Toxicology Studies (excluding adverse effect profiles)

The toxicological effects of irinotecan are mechanistically linked to its primary pharmacological action.

The fundamental mechanism of irinotecan-induced toxicity stems from the same process that drives its anticancer activity: the generation of DNA damage. The inhibition of topoisomerase I by SN-38 leads to the accumulation of DNA strand breaks. researchgate.netcuanschutz.edu While this is selectively detrimental to rapidly dividing cancer cells, it also affects proliferating normal tissues, which is the basis for its toxicities. For instance, co-administration of thalidomide (B1683933) has been shown to reduce the systemic exposure to SN-38, potentially mitigating toxicity by altering the pharmacokinetic profile of irinotecan and its active metabolite. researchgate.net

Identification of Target Organs in Animal Toxicity Studies (e.g., gastrointestinal tract, hematologic system)

Preclinical animal studies have consistently identified the gastrointestinal (GI) tract and the hematologic system as the primary organs affected by Irinotecan trihydrate hydrochloride toxicity. nih.govnih.govmdpi.com These findings are largely attributed to the drug's mechanism of action and metabolic pathway.

The GI tract, particularly the small intestine, is a principal site of toxicity. biorxiv.org Studies in rats have specifically pinpointed the ileum and jejunum as the most affected tissues. biorxiv.org The toxicity manifests as damage to the intestinal mucosa, which is linked to the local action of SN-38, the active metabolite of irinotecan. nih.gov SN-38 is excreted into the biliary system and subsequently into the intestinal lumen, where it can be reactivated by bacterial β-glucuronidase, leading to epithelial cell damage. nih.gov This damage can result in symptoms such as severe diarrhea, which is a well-documented dose-limiting toxicity. nih.govnih.govmdpi.com Histopathological examinations in animal models reveal intestinal atrophy, increased crypt depth in the jejunum, and compromised mucosal barrier function following irinotecan administration. biorxiv.org

The hematologic system, specifically the bone marrow, is another major target for irinotecan-induced toxicity. nih.gov This leads to myelosuppression, characterized by neutropenia (a decrease in neutrophils), leukopenia (a decrease in white blood cells), and to a lesser extent, thrombocytopenia (a decrease in platelets) and anemia. nih.govmdpi.comeur.nl The cytotoxic effects of SN-38 on rapidly dividing hematopoietic progenitor cells in the bone marrow are responsible for these adverse effects. mdpi.comnih.gov Neutropenia is a significant dose-limiting toxicity observed in preclinical trials. mdpi.comnih.gov

The liver has also been identified as a target organ for irinotecan toxicity. dntb.gov.ua Irinotecan-induced hepatotoxicity can manifest as an increase in transaminases and steatosis. dntb.gov.ua

Table 1: Summary of Target Organs Identified in Preclinical Animal Studies

| Target Organ System | Specific Tissues Affected | Key Toxic Manifestations | Supporting Evidence |

|---|---|---|---|

| Gastrointestinal Tract | Ileum, Jejunum, Colon | Mucosal damage, Atrophy, Increased crypt depth, Diarrhea | nih.govbiorxiv.org |

| Hematologic System | Bone Marrow | Myelosuppression, Neutropenia, Leukopenia, Thrombocytopenia | nih.govnih.govmdpi.com |

| Hepatobiliary System | Liver | Increased transaminases, Steatosis | dntb.gov.ua |

Reversibility and Dose-Related Effects in Preclinical Toxicity Research

The toxic effects of irinotecan observed in preclinical studies are characteristically dose-dependent and, in some cases, reversible. mdpi.comnih.gov The severity of the primary toxicities, namely gastrointestinal damage and myelosuppression, is directly related to the administered dose of the compound. nih.govnih.govmdpi.com

Neutropenia, a major dose-limiting toxicity, has been shown to be reversible in preclinical models. nih.gov The suppression of blood cell elements is typically modest at recommended therapeutic doses, and recovery of blood cell counts occurs after cessation of treatment. nih.gov The extent of myelosuppression is directly correlated with the plasma concentration of the active metabolite, SN-38. mdpi.com

Gastrointestinal toxicity, particularly diarrhea, is also a dose-limiting factor. nih.govmdpi.com Preclinical studies in rats have demonstrated that higher doses of irinotecan lead to more severe diarrhea. dntb.gov.ua For instance, a study in rats bearing colon tumors showed that administering irinotecan at the maximum tolerated dose resulted in a significant incidence of severe diarrhea. dntb.gov.ua The cytotoxic effect of irinotecan on intestinal epithelial cells in vitro has also been shown to be dose-dependent. biorxiv.org

The concept of a maximum tolerated dose (MTD) is central to preclinical toxicity research, defining the highest dose of a drug that can be administered without causing unacceptable toxicity. mdpi.com Studies in various animal models have been conducted to establish the MTD of irinotecan, which is often limited by the onset of severe neutropenia or diarrhea. mdpi.comnih.gov

Table 2: Dose-Related Toxicities of Irinotecan in Preclinical Research

| Toxicity | Animal Model | Dose-Response Relationship | Reversibility | Supporting Evidence |

|---|---|---|---|---|

| Neutropenia | General Preclinical Models | Severity increases with dose; dose-limiting. | Reversible upon treatment cessation. | mdpi.comnih.gov |

| Diarrhea | Rats | Incidence and severity increase with dose; dose-limiting. | Symptom severity decreases after treatment stops. | nih.govmdpi.comdntb.gov.ua |

| General Toxicity | Mice (Germ-free vs. Holoxenic) | Lethal dose was more than double in germ-free mice compared to conventional mice. | Not applicable (lethality study). | nih.gov |

Genotoxicity Studies in Animal Models

Genotoxicity studies have demonstrated that irinotecan possesses mutagenic and clastogenic properties both in vitro and in vivo. These effects are consistent with its mechanism of action as a topoisomerase I inhibitor, which leads to DNA damage.

In vivo studies in animal models have confirmed the genotoxic potential of irinotecan. It has been shown to induce significant genomic damage in the bone marrow cells of mice, and these effects were observed to be dose-dependent. researchgate.net The primary types of genetic damage observed include chromosomal aberrations and the formation of micronuclei.

An in vitro study using V79 Chinese hamster lung cells showed that irinotecan induced large DNA rearrangements, specifically chromosome exchanges. nih.gov The study also reported a significant increase in micronucleated cells following exposure to irinotecan, although a clear dose-dependent relationship was not established in this particular assay. nih.gov Another in vitro study indicated that irinotecan induces DNA damage in HepG2 cells. researchgate.net

The genotoxic effects of irinotecan are a critical aspect of its preclinical toxicological profile, as they are intrinsically linked to its therapeutic activity against cancer cells but also represent a potential long-term risk. core.ac.uk Compounds that are unequivocally genotoxic are often presumed to be trans-species carcinogens, which can influence the requirements for long-term carcinogenicity studies. core.ac.uk

Table 3: Summary of Genotoxicity Findings for Irinotecan

| Test System | Type of Genetic Damage | Key Findings | Supporting Evidence |

|---|---|---|---|

| In Vivo (Mice) | Genomic Damage in Bone Marrow Cells | Irinotecan induced significant, dose-dependent genomic damage. | researchgate.net |

| In Vitro (V79 Cells) | Chromosomal Aberrations, Micronuclei | Caused large DNA rearrangements (chromosome exchanges) and a significant increase in micronucleated cells. | nih.gov |

| In Vitro (HepG2 Cells) | DNA Damage | Irinotecan was shown to induce DNA damage. | researchgate.net |

Molecular and Cellular Interactions Beyond Primary Target

Drug-Drug Interaction Research at the Metabolic Level